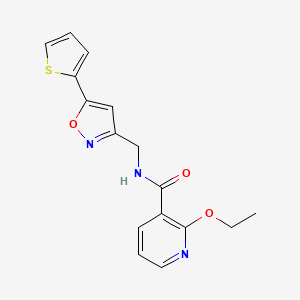

2-乙氧基-N-((5-(噻吩-2-基)异噁唑-3-基)甲基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

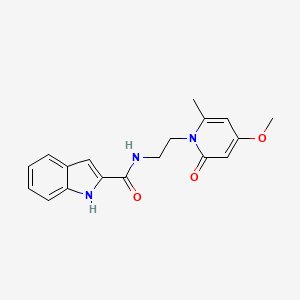

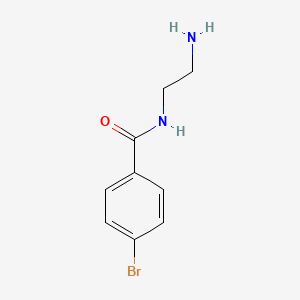

2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide is a compound that can be inferred to have been derived from nicotinic acid, a natural product found in plants and animals. This compound appears to be a part of a class of chemicals that have been modified for potential use in agricultural applications, such as herbicides or fungicides. The presence of a thiophene moiety suggests that it may share some chemical properties with other thiophene-containing nicotinamide derivatives, which have been shown to possess significant biological activities .

Synthesis Analysis

The synthesis of related compounds typically involves the coupling of nicotinic acid with various aryl groups or heterocycles. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized, which involved the introduction of an arylmethoxy group into the nicotinamide structure . Similarly, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives was achieved by splicing nicotinic acid with a sulfur-containing heterocycle, thiophene . These methods suggest that the synthesis of 2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide would likely involve a similar strategy of coupling nicotinic acid with an ethoxy and thiophenyl-isoxazole moiety.

Molecular Structure Analysis

The molecular structure of related nicotinamide derivatives has been characterized using various spectroscopic techniques such as NMR and HRMS . X-ray diffraction (XRD) has also been used to determine the structure of a novel ethyl nicotinate derivative . These techniques would be applicable in analyzing the molecular structure of 2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide to confirm its synthesis and to elucidate its three-dimensional conformation.

Chemical Reactions Analysis

The chemical reactions involving nicotinamide derivatives can be complex, depending on the substituents attached to the nicotinic acid core. The introduction of various functional groups can lead to different reactivity patterns. For example, the presence of a chloro group as seen in some derivatives can facilitate further substitution reactions . The thiophene and isoxazole rings in the compound of interest may also participate in various chemical reactions, potentially affecting the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. The presence of heterocycles like thiophene and isoxazole in the compound of interest suggests that it may have certain solubility characteristics, stability under various conditions, and a specific range of melting and boiling points. These properties are crucial for the practical application of such compounds as herbicides or fungicides, as they determine the compound's behavior in the environment and its efficacy in plant protection .

科学研究应用

合成和化学性质

研究人员已开发出合成烟酰胺衍生物的方法,展示了该化合物在探索新型化学结构中的作用。例如,一项研究详细介绍了 N-(1-乙基-4-甲基六氢-1,4-二氮杂戊-6-基)烟酰胺衍生物的合成,评估了它们与 5-HT3 和多巴胺 D2 受体的结合,突出了此类化合物的结构多功能性和潜在的受体相互作用能力 (Hirokawa 等人,1998 年)。这表明了合成和测试烟酰胺衍生物(包括与“2-乙氧基-N-((5-(噻吩-2-基)异噁唑-3-基)甲基)烟酰胺”结构相关的化合物)的方法学基础。

抗原生动物和抗肿瘤活性

烟酰胺衍生物已被研究其抗原生动物和抗肿瘤活性,表明了这些化合物的潜在治疗应用。一项关于呋喃胺啶的氮杂类似物(包括烟酰胺衍生物)的合成和抗原生动物活性的研究,证明了对锥虫和疟原虫属物种的显着活性,表明这些化合物与开发新的原生动物感染治疗方法相关 (Ismail 等人,2003 年)。类似地,6-取代烟酰胺对癌细胞系的抗肿瘤活性提供了对该化合物在癌症研究和治疗开发中的潜在用途的见解 (Ross,1967 年)。

缓蚀

烟酰胺衍生物在缓蚀中的应用突出了它们在工业化学中的用途。一项专注于烟酰胺衍生物在盐酸溶液中对低碳钢的缓蚀效应和吸附行为的研究展示了这些化合物在保护工业材料方面的有效性,为它们在材料科学和工程中的应用开辟了道路 (Chakravarthy 等人,2014 年)。

安全和危害

未来方向

Given the unique structure of this compound and its potential applications in drug development and material science, future research could explore these areas further. The presence of the isoxazole and thiophene rings, in particular, could make this compound a subject of interest in the development of new pharmacologically active agents .

作用机制

Target of Action

The primary target of 2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft . The increased acetylcholine levels enhance the transmission of signals across the synapse, affecting various physiological processes .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and learning processes, among other functions . By increasing the concentration of acetylcholine in the synaptic cleft, the compound enhances the transmission of signals in this pathway . This can have downstream effects on various physiological processes, including muscle contraction and heart rate .

Result of Action

The primary result of the compound’s action is the enhancement of cholinergic transmission due to increased acetylcholine levels . This can lead to various molecular and cellular effects, depending on the specific physiological processes influenced by the cholinergic pathway . For instance, it could enhance memory and learning processes or affect muscle contraction and heart rate .

属性

IUPAC Name |

2-ethoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-2-21-16-12(5-3-7-17-16)15(20)18-10-11-9-13(22-19-11)14-6-4-8-23-14/h3-9H,2,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEZDWSBMATAHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)

![2-(3-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3012895.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3012903.png)